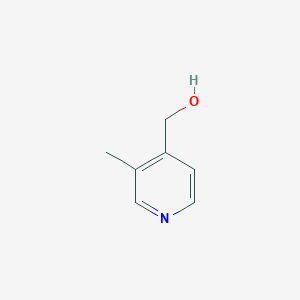

(3-Methylpyridin-4-yl)methanol

Beschreibung

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly delineating the positional relationship between the methyl and hydroxymethyl substituents on the pyridine ring. Alternative naming conventions include 3-methylpyridine-4-methanol and 4-hydroxymethyl-3-methylpyridine, each reflecting different approaches to describing the same molecular structure. The compound is officially registered under Chemical Abstracts Service number 38070-73-4, providing a unique identifier that facilitates database searches and regulatory documentation.

Structurally, the compound belongs to the class of substituted pyridines, which are characterized by the presence of a six-membered aromatic ring containing one nitrogen atom. The specific substitution pattern places this compound within the methylpyridine subfamily, distinguished by the presence of methyl functionality that significantly influences both chemical reactivity and physical properties. The hydroxymethyl substituent at the fourth position creates additional classification opportunities, as the compound can also be categorized as a pyridine alcohol or pyridylmethanol derivative.

The molecular formula C7H9NO reflects the addition of a methyl group (CH3) and a hydroxymethyl group (CH2OH) to the basic pyridine structure C5H5N, resulting in a molecular weight of 123.15 daltons. The compound's Simplified Molecular Input Line Entry System representation CC1=C(CO)C=CN=C1 provides a standardized method for computational chemistry applications and database storage. The International Chemical Identifier key MWWCRZWOTAOLEX-UHFFFAOYSA-N serves as an additional unique identifier that enables precise chemical structure matching across different databases and software platforms.

Historical Context in Pyridine Chemistry

The development of this compound as a research compound is intrinsically linked to the broader evolution of pyridine chemistry, which began with the isolation of pyridine itself from coal tar in the mid-nineteenth century. Thomas Anderson's groundbreaking work in 1849, where he first isolated pure pyridine from animal bone oil, established the foundation for subsequent investigations into pyridine derivatives. The naming of pyridine, derived from the Greek word for fire due to its flammability, reflected the early recognition of the unique properties inherent in this heterocyclic system.

The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the 1870s provided the theoretical framework necessary for understanding substituted pyridine derivatives. Their proposal that pyridine's structure derived from benzene through replacement of a carbon-hydrogen unit with nitrogen established the conceptual basis for systematic exploration of methylated and functionalized pyridine variants. The subsequent development of synthetic methodologies, particularly Arthur Rudolf Hantzsch's pyridine synthesis in 1881 and Aleksei Chichibabin's more efficient approach in 1924, created practical pathways for accessing diverse pyridine derivatives.

The emergence of this compound as a compound of interest reflects the ongoing evolution of pyridine chemistry toward more sophisticated substitution patterns. While early pyridine research focused primarily on simple alkylated derivatives, the recognition that specific substitution patterns could dramatically influence chemical reactivity and biological activity led to systematic exploration of compounds like this compound. The compound represents a convergence of historical pyridine chemistry principles with modern synthetic needs, particularly in pharmaceutical intermediate development.

Significance in Heterocyclic Compound Research

This compound occupies a pivotal position within the broader landscape of heterocyclic compound research, serving as both a fundamental study object and a practical synthetic intermediate. Heterocyclic compounds, characterized by ring structures containing at least one non-carbon atom, represent one of the most important classes of organic molecules in both natural and synthetic chemistry. The unique electronic properties conferred by heteroatoms, particularly nitrogen in pyridine derivatives, create opportunities for molecular interactions that are not possible with purely carbocyclic systems.

The compound's significance extends to its role in advancing understanding of aromatic heterocycle behavior, particularly regarding electronic effects and reactivity patterns. The presence of both electron-donating methyl and electron-withdrawing hydroxymethyl substituents creates a complex electronic environment that influences both nucleophilic and electrophilic reactions. This dual functionality makes the compound an excellent model system for studying substituent effects in heterocyclic chemistry, contributing to broader theoretical understanding of how substitution patterns influence chemical behavior.

Research investigations utilizing this compound have contributed to the development of new synthetic methodologies, particularly in asymmetric synthesis and organocatalysis. The compound's structure provides multiple reactive sites that can be selectively activated under different reaction conditions, making it valuable for exploring regioselective and stereoselective transformations. These studies have broader implications for heterocyclic chemistry, as they demonstrate how strategic substrate design can enable previously challenging synthetic transformations.

The biological significance of heterocyclic compounds, including pyridine derivatives, cannot be overstated in contemporary pharmaceutical research. While this compound itself may not possess direct therapeutic activity, its structural features are representative of pharmacophores found in numerous bioactive compounds. The compound serves as a platform for structure-activity relationship studies, where systematic modification of the substitution pattern can reveal insights into molecular recognition and biological activity.

Current Academic Research Landscape

Contemporary research involving this compound reflects the compound's versatility as both a synthetic intermediate and a research tool for advancing chemical methodology. Recent academic investigations have particularly focused on the compound's utility in organocatalytic synthesis, where its unique substitution pattern enables participation in sophisticated catalytic cycles. A notable example of this research direction involves the compound's role in the asymmetric synthesis of synaptic vesicle protein two alpha ligands, where it serves as a key intermediate in complex multi-step synthetic sequences.

The preparation methodologies for this compound have evolved significantly, with current research emphasizing efficient and environmentally sustainable synthetic approaches. Modern synthetic routes typically involve the reduction of 3-methylisonicotinaldehyde using sodium borohydride in methanol, achieving yields of approximately 89 percent under optimized conditions. This methodology represents an improvement over earlier approaches and reflects ongoing efforts to develop more efficient pathways to important heterocyclic intermediates.

Analytical characterization of this compound continues to advance with improvements in spectroscopic techniques and computational chemistry. Recent studies have employed comprehensive nuclear magnetic resonance spectroscopy analysis, revealing detailed structural information including proton and carbon-13 chemical shifts that facilitate structural confirmation and purity assessment. These analytical advances support broader research efforts by providing reliable methods for compound identification and quality control.

The integration of this compound into computational chemistry studies represents an emerging research frontier, where theoretical investigations complement experimental work. Computational analyses of the compound's electronic structure, conformational preferences, and reactivity patterns provide insights that guide experimental design and help predict the outcomes of synthetic transformations. These theoretical studies contribute to the broader understanding of how electronic effects influence chemical behavior in substituted pyridine systems.

Eigenschaften

IUPAC Name |

(3-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-8-3-2-7(6)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWCRZWOTAOLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363801 | |

| Record name | (3-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38070-73-4 | |

| Record name | (3-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylpyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

One established method starts from 4-methylpyridine, which is oxidized catalytically to introduce the hydroxymethyl group at the 4-position. This method is referenced in classical literature (J.A.C.S., 1954, 76, 1286-1291; Chem Rev, 1958, 58:439-460) and involves the following:

- Oxidation of the methyl group on the pyridine ring to an aldehyde or acid intermediate.

- Subsequent reduction or modification to yield the hydroxymethyl derivative.

This route is practical but may require careful control of oxidation conditions to avoid over-oxidation to carboxylic acids.

Esterification and Reduction of 4-Pyridinecarboxylic Acid Derivatives

An alternative approach uses 4-pyridinecarboxylic acid (isonicotinic acid) as the starting material. The general steps include:

- Esterification : Conversion of the acid group to an ester, facilitating subsequent transformations.

- Hydrazinolysis : Treatment with hydrazine to form hydrazides or related intermediates.

- Reduction/Oxidation : Controlled reduction of the ester or hydrazide to the corresponding alcohol.

This multi-step approach allows for selective functional group manipulation and is useful when starting from readily available carboxylic acid derivatives.

Recent Patent Method: Sodium Borohydride Reduction in Tetrahydrofuran

A recent Chinese patent (CN103408486A) describes a practical and relatively simple method for preparing 4-pyridinemethanol derivatives, which can be adapted for (3-methylpyridin-4-yl)methanol synthesis:

- Reagents : Lithium chloride, sodium borohydride, and tetrahydrofuran (THF).

- Procedure : Under nitrogen atmosphere, lithium chloride and sodium borohydride are added to THF, followed by the pyridine derivative.

- Quenching : The reaction is quenched with 30% hydrochloric acid at low temperatures (-5°C to 5°C).

- Workup : After stirring and filtration, the aqueous phase is extracted with THF, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Product : Light yellow crystalline this compound with melting point around 55–57°C.

This method offers operational simplicity, mild conditions, and good purity of the product.

Reduction Using Metal Catalysts and Sodium Borohydride

Other methods involve catalytic hydrogenation or metal-mediated reductions:

- Nickel(II) chloride hexahydrate combined with sodium borohydride has been used to reduce nitro or ester functionalities to alcohols in related pyridine derivatives.

- These methods often proceed at room temperature and provide good yields but may require careful handling of hydrogen gas or metal catalysts.

Representative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic oxidation | 4-Methylpyridine (4-picoline) | Catalysts (various), controlled oxidation | Direct, classical method | Over-oxidation risk, harsh conditions |

| Esterification + hydrazinolysis + reduction | 4-Pyridinecarboxylic acid | Esterification reagents, hydrazine, reducing agents | Selective functionalization | Multi-step, longer synthesis time |

| Sodium borohydride reduction (Patent CN103408486A) | Pyridine derivative | NaBH4, LiCl, THF, HCl quench | Mild, simple, good purity | Requires inert atmosphere |

| Metal-catalyzed reduction | Nitro or ester pyridine derivatives | NiCl2·6H2O, NaBH4, room temperature | Efficient, good yields | Use of metal catalysts |

Research Findings and Practical Considerations

- The sodium borohydride method in THF with lithium chloride under nitrogen is noted for its ease of operation and reproducibility. The quenching step with hydrochloric acid at low temperatures ensures controlled reaction termination and product isolation.

- Purification typically involves solvent extraction and drying, yielding crystalline products suitable for further applications.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- Metal-catalyzed reductions are effective but may introduce metal contaminants, requiring additional purification steps.

- Classical oxidation methods may be less favored due to harsher conditions and potential side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Methylpyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: 3-Methylpyridine-4-carboxaldehyde or 3-Methylpyridine-4-carboxylic acid.

Reduction: 3-Methylpyridin-4-ylmethanol or 3-Methylpyridin-4-ylamine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- Role : (3-Methylpyridin-4-yl)methanol is primarily utilized as an intermediate in organic synthesis. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions.

- Reactions :

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to produce alcohols or amines.

- Substitution : The methyl group is reactive towards electrophilic substitution, leading to diverse pyridine derivatives.

| Reaction Type | Products |

|---|---|

| Oxidation | 3-Methylpyridine-4-carboxaldehyde, 3-Methylpyridine-4-carboxylic acid |

| Reduction | 3-Methylpyridin-4-ylmethanol, 3-Methylpyridin-4-ylamine |

| Substitution | Various substituted pyridine derivatives |

Biological Applications

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : There is ongoing investigation into its potential anti-inflammatory properties, which could have therapeutic implications.

Pharmaceutical Development

Precursor for Pharmaceutical Compounds

The compound serves as a precursor in the development of pharmaceutical agents. Its derivatives are being explored for their potential use in treating various diseases due to their biological activities. For instance, the synthesis of chiral pyridinyl aryl methanol derivatives has been reported using ruthenium catalysts, which are significant in pharmaceutical applications due to their efficiency and selectivity .

Industrial Applications

Agrochemicals and Other Chemicals

In the industrial sector, this compound is used in the production of agrochemicals. Its derivatives can act as herbicides or pesticides, contributing to agricultural productivity.

Case Studies and Research Findings

-

Enantioselective Hydrogenation :

- A study demonstrated the use of chiral ruthenium complexes for the enantioselective hydrogenation of pyridinyl aryl ketones to produce chiral alcohols with high yields and selectivity . This process highlights the importance of this compound in synthesizing enantiomerically pure compounds relevant for pharmaceuticals.

-

Biological Activity Studies :

- Research has indicated that certain derivatives of this compound exhibit promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of (3-Methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyridine Methanol Derivatives

Key Observations:

Positional Isomerism: The substitution pattern profoundly impacts functionality. For example, this compound and its isomer (4-Methylpyridin-3-yl)methanol differ only in methyl/hydroxymethyl positioning, yet this minor change disrupted PET tracer synthesis, highlighting the necessity of regiochemical precision .

Electronic Effects: Electron-withdrawing groups (e.g., iodine in (5-Iodopyridin-3-yl)methanol) enhance electrophilic reactivity, whereas electron-donating methyl groups in this compound stabilize the ring but reduce nucleophilic attack susceptibility .

Steric Hindrance: Derivatives like (3,5-Dimethylpyridin-4-yl)methanol exhibit reduced reactivity due to steric blocking at the 4-position, limiting access for further functionalization .

Biologische Aktivität

(3-Methylpyridin-4-yl)methanol, an organic compound characterized by a pyridine ring with a methyl group at the third position and a hydroxymethyl group at the fourth position, has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological activities, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 123.15 g/mol. Its structure influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 123.15 g/mol |

| Functional Groups | Hydroxymethyl, Methyl |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding. For instance, it has been noted to inhibit certain enzymes by binding to their active sites, thereby influencing metabolic pathways relevant in disease contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit bacterial growth, making it a candidate for further exploration in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammatory markers in cell lines treated with lipopolysaccharides (LPS), suggesting a role in modulating inflammatory responses .

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. It has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in specific cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

-

Anti-inflammatory Mechanism :

- In a cellular model using RAW 264.7 macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 upon LPS stimulation.

- This suggests that the compound may inhibit pro-inflammatory cytokine production through specific signaling pathway modulation.

-

Anticancer Evaluation :

- The compound was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- It exhibited dose-dependent cytotoxicity with IC50 values indicating significant antiproliferative effects compared to control groups.

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Pyridinemethanol | Hydroxymethyl at position 3 | Limited antimicrobial activity |

| 3-Bromopyridin-4-ylmethanol | Bromine at position 3 | Increased reactivity; potential anticancer |

| 2-Chloro-3-methylpyridin-4-ylmethanol | Chlorine at position 2 | Different reactivity profile |

Q & A

Q. What are the recommended synthetic routes for (3-Methylpyridin-4-yl)methanol?

- Methodology : The compound can be synthesized via nucleophilic substitution or reduction of ester precursors. For example, pyridine-methanol derivatives are often prepared by reducing corresponding pyridine-carboxylic esters using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .

- Key Considerations : Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., THF or methanol) to enhance yield. Monitor progress via TLC or HPLC .

Q. How can this compound be purified and characterized?

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for methyl (δ ~2.3 ppm) and hydroxyl (δ ~4.8 ppm) groups.

- Mass Spectrometry : Confirm molecular ion peak at m/z 123.07 (C7H9NO<sup>+</sup>) .

- HPLC : Use C18 columns with methanol/water (70:30) mobile phase for purity assessment .

Q. What are the key reactivity profiles of this compound?

- Oxidation : The hydroxyl group can be oxidized to a ketone or carboxylic acid using MnO2 or KMnO4, though steric hindrance from the methyl group may slow kinetics .

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, useful for prodrug design .

Advanced Research Questions

Q. How does the methyl substituent influence the compound’s electronic and steric properties?

- Computational Insights : DFT calculations (e.g., B3LYP/6-31G*) reveal that the methyl group at the 3-position increases electron density on the pyridine ring, enhancing nucleophilicity at the 4-methanol site. Steric effects reduce accessibility for bulky electrophiles .

- Experimental Validation : Compare reaction rates with unsubstituted pyridinemethanol derivatives in SNAr reactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial efficacy may arise from variations in assay conditions (e.g., pH, bacterial strain). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, concentration) affecting bioactivity outcomes .

Q. Can this compound act as a ligand in coordination chemistry?

- Experimental Design : Screen for metal complexation with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) in ethanol/water. Monitor via UV-Vis (λmax shifts) and cyclic voltammetry .

- Findings : Pyridine-methanol derivatives often form octahedral complexes, with methanol oxygen and pyridine nitrogen as binding sites .

Methodological Recommendations

- Synthetic Optimization : Use kinetic studies to identify rate-limiting steps in multi-step syntheses .

- Biological Assays : Employ time-kill curves and checkerboard assays to evaluate synergies with existing antibiotics .

- Safety : Handle with nitrile gloves and fume hoods due to potential irritancy (analogous to pyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.